

intraperitoneal injection protocol for Tideglusib in preclinical studies

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Compound Focus: Tideglusib

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Tideglusib Intraperitoneal Injection Protocol

The table below summarizes the core parameters for intraperitoneal injection of **Tideglusib** in mouse models, as used in a 2025 study on alcohol use disorder (AUD) [1].

Parameter	Specification
Recommended Model	C57BL/6J mice (for AUD research) [1]
Typical Dosage	100 mg/kg [1]
Dosage Range	50 mg/kg, 200 mg/kg, 500 mg/kg (tested in a Parkinson's disease model) [2]
Vehicle Solution	Corn oil [1]
Final Concentration	20 mg/mL [1]
Injection Volume	~10 mL/kg body weight [1]
Pretreatment Time	Administered 30 minutes prior to the behavioral test (e.g., ethanol access) [1]

Detailed Experimental Methodology

Tideglusib Vehicle Preparation

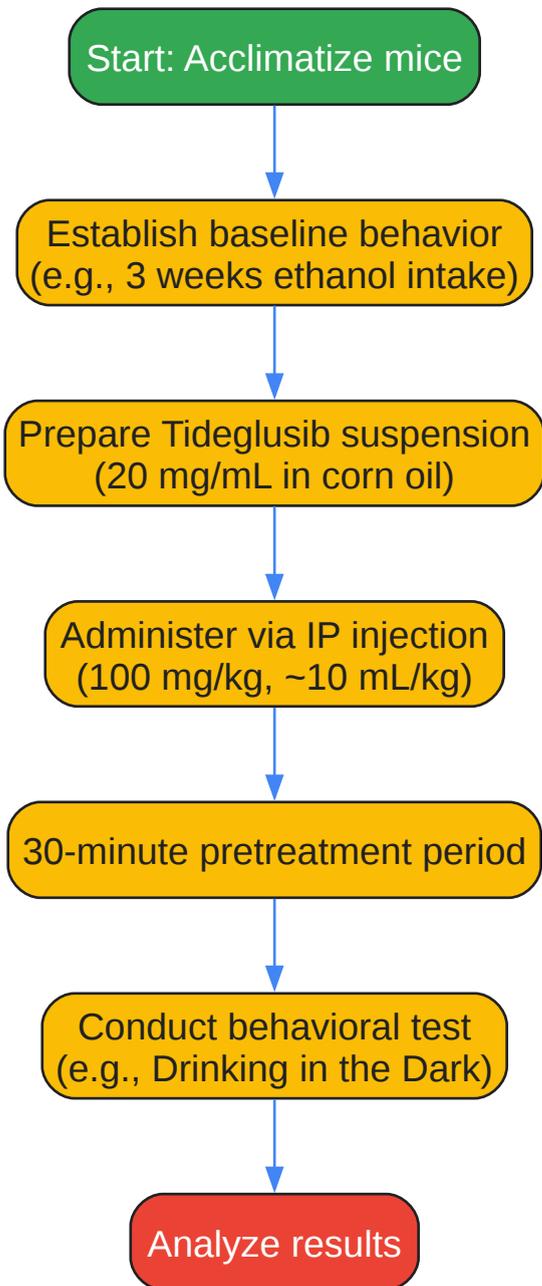
For the intraperitoneal route, the study used **corn oil** as the vehicle [1]. The suspension is prepared as follows:

- Weigh the required amount of **Tideglusib** (Selleck Chemicals, Cat. No. provided in source material) to achieve a final concentration of **20 mg/mL**.
- Suspend the **Tideglusib** powder in pure corn oil.
- Vortex the mixture thoroughly to initiate dispersion.
- Subject the suspension to **bath sonication at 40°C for 60 minutes** to ensure a homogenous suspension and minimize particle aggregation [1].

This corn oil formulation was adopted after initial studies using a more complex vehicle (26% PEG-400 + 15% Cremophor EL in water) caused mild weight loss in some animals [1].

Dosing Regimen and Experimental Workflow

The following chart visualizes a typical experimental workflow for a study investigating **Tideglusib**'s effect on binge-like drinking behavior:



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This protocol is adapted from a study where **Tideglusib** decreased ethanol consumption in a "drinking in the dark" (DID) model without affecting water intake [1]. The dosage was administered 30 minutes before the test.

Key Considerations for Researchers

- **Dose-Dependent Effects:** Evidence from a Parkinson's disease model shows that efficacy can be dose-dependent. While 50 mg/kg failed to prevent dopaminergic neurodegeneration, significant neuroprotection was observed at 200 mg/kg and 500 mg/kg [2].
- **Sex-Based Potency:** The AUD study noted that **Tideglusib** was more potent in reducing binge-like drinking in male mice (ED₅₀ = 64.6 mg/kg) than in females (ED₅₀ = 79.4 mg/kg) [1].
- **Vehicle is Critical:** The choice of vehicle (corn oil) is integral to the protocol. It aids in efficient drug suspension and was associated with better tolerability compared to other vehicles [1].
- **Safety Observations:** In the cited study, the 200 mg/kg dose in corn oil did not alter liver function (as measured by serum alanine aminotransferase and aspartate aminotransferase activity) and had no effect on ethanol pharmacokinetics, taste preference, or anxiety-like behavior, although a transient increase in locomotion was noted [1].

Alternative Administration Methods

For comprehensive experimental planning, note that **Tideglusib** is administered via other routes in preclinical research. The table below summarizes these alternatives based on the search results.

Route	Vehicle	Typical Use Case	Citation
Oral Gavage	26% PEG-400 + 15% Cremophor EL in water or Corn Oil	Chronic or long-term studies (e.g., over 6-9 weeks) [1].	[1]
Subcutaneous Injection	Not specified in available results	Studies on neurodevelopmental disorders (e.g., CDKL5 deficiency), often administered every other day [3].	[3]

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References

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